

The Role of Diaminochlorotriazine as a Key Atrazine Metabolite: A Technical Guide

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Compound of Interest

Compound Name: *Diaminochlorotriazine*

Cat. No.: *B1259301*

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Introduction

Atrazine, a widely utilized chlorotriazine herbicide, undergoes extensive metabolism in the environment and within biological systems, leading to the formation of various degradation products. Among these, 2-chloro-4,6-diamino-s-triazine, commonly known as **diaminochlorotriazine** (DACT), has emerged as a significant metabolite of interest.^{[1][2][3][4][5]} Its persistence, potential for biological activity, and utility as a biomarker of atrazine exposure necessitate a thorough understanding of its formation, analytical detection, and toxicological implications.^{[2][6][7]} This technical guide provides a comprehensive overview of the core aspects of DACT as an atrazine metabolite, consolidating key data, experimental protocols, and metabolic pathways to support advanced research and development.

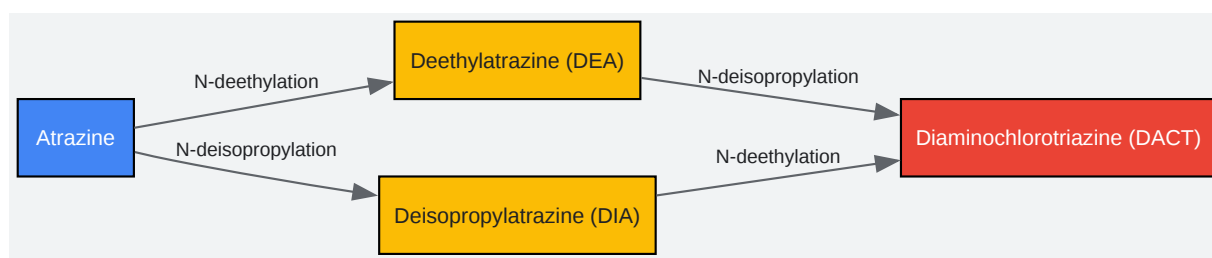
Atrazine Metabolism and the Formation of Diaminochlorotriazine

The biotransformation of atrazine is a complex process involving successive N-dealkylation and, to a lesser extent, dechlorination through glutathione conjugation.^{[1][3]} DACT is a major urinary metabolite formed through the sequential removal of the ethyl and isopropyl groups from the parent atrazine molecule.^[1] This metabolic conversion is primarily carried out by microsomal cytochrome P450 enzymes.^[1] The dealkylation of deethylatrazine (DEA) and

deisopropylatrazine (DIA), two other primary metabolites, also leads to the formation of DACT.
[1][4]

Atrazine Degradation Pathway

The following diagram illustrates the primary metabolic pathway leading to the formation of **Diaminochlorotriazine (DACT)** from Atrazine.



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Atrazine metabolic pathway to DACT.

Toxicological Significance of Diaminochlorotriazine

DACT is not an inert metabolite; research has demonstrated its potential to elicit biological effects, some of which may be more pronounced than the parent compound, atrazine.

Endocrine Disruption

DACT has been implicated in disrupting the hypothalamic-pituitary-gonadal axis.[8][9] Studies have shown that DACT can suppress the release of luteinizing hormone (LH) by diminishing Gonadotropin-releasing hormone (GnRH)-induced intracellular calcium transients in pituitary cells.[8][9] This disruption of critical signaling pathways can have significant consequences for reproductive health.[8][9] While atrazine itself has been shown to have anti-estrogenic properties, DACT's mechanism of action on the LH surge appears to be independent of direct estrogen receptor binding.[10] The chloro-s-triazine metabolites, including DACT, are considered to share a common mechanism of toxicity with atrazine concerning neuroendocrine, reproductive, and developmental effects.[1][11]

Oxidative Stress

Acute exposure to DACT has been shown to induce oxidative stress in mice.[6] Studies have reported significant alterations in the activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST) in the liver.[6] Furthermore, DACT treatment has been associated with a decrease in serum glutathione peroxidase (GPX) and GST activities, as well as reduced glutathione (GSH) content.[6] These findings suggest that DACT can disrupt the cellular redox balance, potentially leading to cellular damage.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analytical detection and toxicological effects of **diaminochlorotriazine**.

Table 1: Analytical Detection of **Diaminochlorotriazine** (DACT)

Matrix	Analytical Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Mean Procedural Recovery (%)	Reference
Water	GC-MSD (SIM)	0.050 ng	0.10 ppb	85	[12]
Urine	GC-MSD (SIM)	0.050 ng injected	2.0 ppb	97	[13]

Table 2: Toxicological Endpoints of **Diaminochlorotriazine** (DACT)

Organism	Exposure Route	Dose	Effect	Reference
Mice	Intraperitoneal injection	100 and 200 mg/kg	Increased hepatic superoxide dismutase (SOD) activity	[6]
Mice	Intraperitoneal injection	200 mg/kg	Affected hepatic catalase (CAT) and glutathione S-transferase (GST) activities	[6]
Mice	Intraperitoneal injection	200 mg/kg	Decreased serum glutathione peroxidase (GPX) and GST activities, and glutathione (GSH) content	[6]
Mice	Intraperitoneal injection	200 mg/kg	Significantly decreased serum and testicular testosterone (T) levels	[6]
Murine LβT2 cells	In vitro	300 μM for 24h	Markedly diminished GnRH-induced intracellular calcium transients and significant decrease in LH release	[8]

Female Sprague-Dawley rats	Gavage (5 days)	Not specified	Significantly suppressed total plasma LH and peak LH surge levels by 60% and 58% respectively	[10]
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Experimental Protocols

Analysis of Diaminochlorotriazine in Water by GC-MSD

This protocol is adapted from established methodologies for the determination of atrazine and its dealkylated chlorotriazine metabolites in water.[12][14]

1. Sample Preparation:

- Buffer a water sample to pH 10.
- Partition the sample with ethyl acetate.

2. Gas Chromatography/Mass Selective Detection (GC/MSD) Analysis:

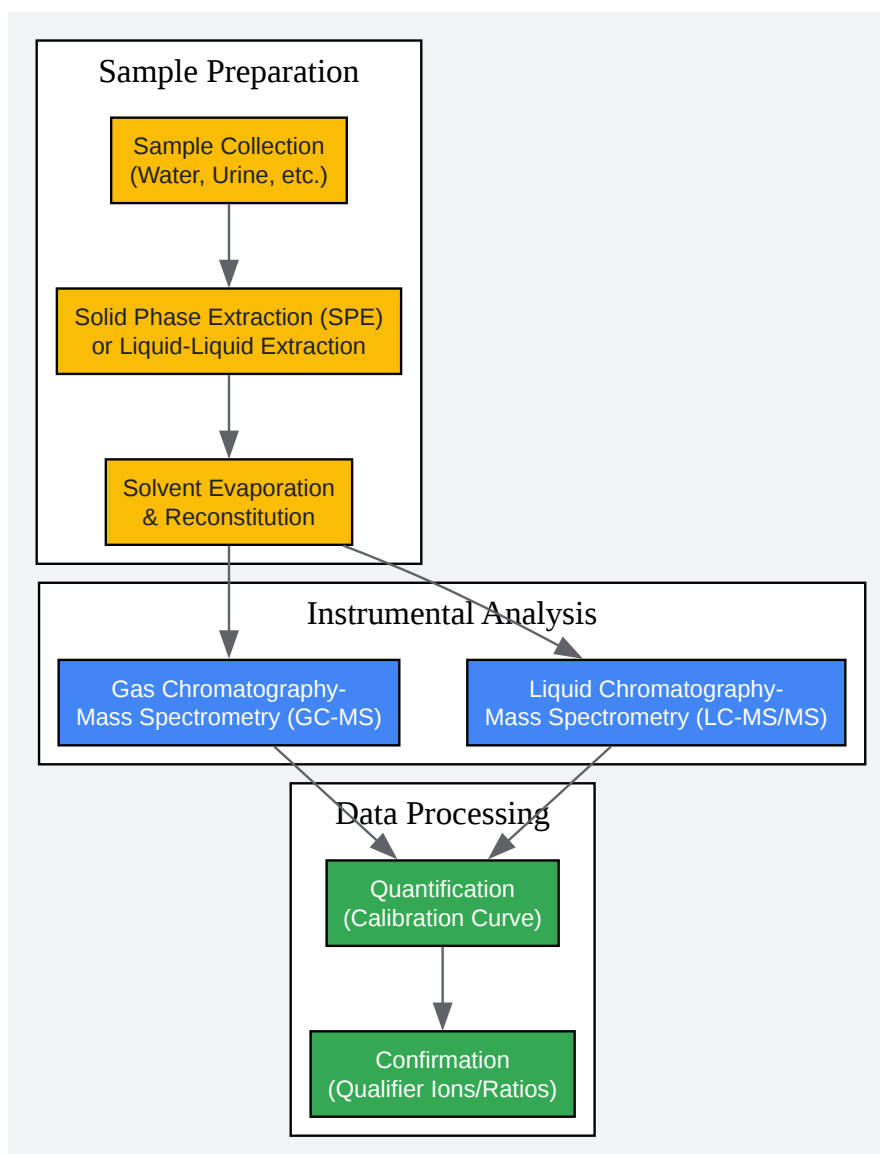
- Mode: Selected Ion Monitoring (SIM).
- The specific ions to be monitored for DACT would be determined based on its mass spectrum.

3. Quantification:

- Utilize an external standard calibration curve prepared from a certified DACT standard.

Experimental Workflow for DACT Analysis

The following diagram outlines a typical experimental workflow for the analysis of **Diaminochlorotriazine** in environmental or biological samples.



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